molecular formula C19H16ClFN2O3S B2745671 8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034242-27-6

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2745671
CAS No.: 2034242-27-6
M. Wt: 406.86
InChI Key: SVUIQHNXIFTPAE-UHFFFAOYSA-N
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Description

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 2034242-27-6) is a synthetic small molecule with a molecular formula of C19H16ClFN2O3S and a molecular weight of 406.9 . This compound belongs to a class of pyrroloquinoline derivatives designed as potent and selective antagonists of the 5-HT6 receptor, a G-protein-coupled receptor predominantly expressed in the brain and implicated in various cognitive processes . As a 5-HT6 receptor antagonist, this compound is a valuable pharmacological tool for investigating the role of serotonin in the central nervous system. Research into 5-HT6 receptor function is relevant for a wide range of neurological and psychiatric disorders. Preclinical studies suggest that 5-HT6 antagonists may have therapeutic potential for conditions such as Alzheimer's disease, schizophrenia, cognitive deficits associated with age-related decline or mild cognitive impairment, attention deficit hyperactivity disorder (ADHD), and obesity . The core quinoline structure of this molecule is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to interact with various enzymatic targets . The specific structural features of this compound—including the quinoline ring system linked via an ether bond to a pyrrolidine ring, which is further modified by a 3-chloro-4-fluorophenylsulfonyl group—are critical for its high-affinity binding to the 5-HT6 receptor and its antagonist activity . This product is supplied for research purposes to support in vitro and in vivo studies aimed at elucidating serotonin signaling pathways and validating the 5-HT6 receptor as a target for new therapeutics. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

8-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-8-14(12-23)26-18-5-1-3-13-4-2-9-22-19(13)18/h1-7,9,11,14H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUIQHNXIFTPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((1-((3-Chloro-4-fl

Biological Activity

8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a quinoline core with a pyrrolidine ring and a sulfonyl group, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C19H16ClFN2O3SC_{19}H_{16}ClFN_2O_3S, with a molecular weight of 406.9 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound's reactivity and biological interactions.

Property Value
Molecular FormulaC₁₉H₁₆ClFN₂O₃S
Molecular Weight406.9 g/mol
CAS Number2034242-27-6

The biological activity of this compound is primarily attributed to its interaction with specific kinases, particularly casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε). These kinases play critical roles in various cellular processes, including cell cycle regulation, circadian rhythm, and signal transduction pathways. The inhibition of CK1 isoforms by this compound can lead to significant alterations in these processes, potentially providing therapeutic benefits in diseases such as cancer and neurodegenerative disorders .

Target Pathways

The inhibition of CK1γ and CK1ε can affect multiple biochemical pathways:

  • Cell Cycle Regulation : Disruption in kinase activity can lead to uncontrolled cell proliferation.
  • Circadian Rhythms : Modulation of CK1 activity may influence circadian clock genes, impacting sleep-wake cycles and metabolic processes.

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that modifications to the quinoline structure can enhance cytotoxic effects against cancer cell lines .

Antiviral Activity

Recent studies suggest that compounds similar to this compound possess antiviral properties. For instance, derivatives have been evaluated for their effectiveness against viruses like H5N1, showing promising inhibition rates coupled with low cytotoxicity .

Case Studies

A notable study explored the synthesis and biological evaluation of various quinoline derivatives, including those with sulfonyl groups. The findings indicated that certain derivatives exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table: Biological Activity Summary

Activity Type Target Effectiveness
AnticancerVarious cancer cell linesInduces apoptosis; cell cycle arrest
AntiviralH5N1 virusHigh inhibition; low cytotoxicity
AntibacterialPseudomonas aeruginosaInhibition zone: 22 mm
Klebsiella pneumoniaeInhibition zone: 25 mm

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 8-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibit significant anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of quinoline derivatives that showed promising activity against various cancer types, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial effects, which can be attributed to their ability to interfere with bacterial DNA synthesis. The compound's structural features may enhance its potency against resistant strains of bacteria. Research has demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Neurological Applications

The pyrrolidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. For example, studies have shown that certain quinoline derivatives can act as inhibitors of acetylcholinesterase, making them candidates for Alzheimer's disease treatment .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives, including those structurally related to this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, showcasing the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several quinoline-based compounds and tested their efficacy against multidrug-resistant bacterial strains. The results indicated that some derivatives exhibited minimum inhibitory concentrations lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonyl-substituted quinoline derivatives. Below is a detailed comparison based on synthesis, substituent effects, and inferred structure-activity relationships (SAR).

Structural Analogues from Published Syntheses

Compound 8b (3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline)
  • Core structure: Quinoline substituted at the 3-position with a 4-chlorophenylsulfonyl group and at the 8-position with a 1-methylpiperidin-4-ylamino group.
  • Key differences: Substituent position: Sulfonyl group at quinoline’s 3-position vs. the pyrrolidine’s 1-position in the target compound. Heterocyclic linker: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring), affecting conformational flexibility and steric bulk. Aromatic substitution: 4-Chlorophenyl vs. 3-chloro-4-fluorophenyl, altering electronic properties (e.g., fluorine’s electron-withdrawing effect).
Compound 6b (8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline)
  • Core structure: Quinoline with a 4-chlorophenylsulfonyl group at the 3-position and an acetamino group at the 8-position.
  • Key differences: Functional group: Acetamino (electron-withdrawing) vs. pyrrolidinyloxy (electron-neutral/lipophilic), influencing solubility and target interactions. Synthesis route: Oxidative sulfonation using magnesium monoperoxyphthalate vs. reductive amination or sulfonylation steps inferred for the target compound.

Inferred Structure-Activity Relationships (SAR)

  • Sulfonyl Group Position: Compounds with sulfonyl groups at the quinoline’s 3-position (e.g., 8b, 6b) may prioritize planar interactions with targets, while the target compound’s sulfonyl-pyrrolidine motif could enable 3D binding in enzyme pockets.
  • Heterocyclic Linker: Pyrrolidine’s smaller ring size (vs.
  • Aromatic Halogenation :
    • The 3-chloro-4-fluorophenyl group in the target compound introduces both chlorine’s lipophilicity and fluorine’s metabolic stability, contrasting with 4-chlorophenyl’s simpler electronic profile.

Q & A

Q. Table 1: Optimization Parameters for Key Synthetic Steps

Reaction StepOptimal ConditionsYield Influencing FactorsReferences
SulfonylationK2_2CO3_3, DMF, 80°CBase strength, reaction time
Quinoline CouplingDIAD, PPh3_3, anhydrous THFCatalyst purity, solvent polarity
PurificationSilica gel, hexane/EtOAc gradientSolvent ratio, flow rate

How can researchers optimize the coupling efficiency between the pyrrolidine sulfonyl moiety and the quinoline core?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity of the oxygen atom in pyrrolidine .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., Sc(OTf)3_3) improve reaction rates .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 30 minutes) .

Advanced Tip : Use computational modeling (DFT calculations) to predict steric and electronic effects of substituents on coupling efficiency .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the sulfonyl-pyrrolidine and quinoline linkage. 19^{19}F NMR validates fluorine substitution .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and quinoline orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]+^+ peak at m/z 444.0821) .

How can discrepancies in NMR spectral data between theoretical predictions and experimental results be resolved?

Answer:

  • 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign overlapping proton signals (e.g., pyrrolidine CH2_2 groups) .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (GIAO method) .
  • Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) identifies conformational flexibility in the pyrrolidine ring .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Anticancer Screening : MTT assay against HeLa or MCF-7 cell lines (IC50_{50} determination) .
  • Antimicrobial Testing : Broth microdilution assay (MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity (e.g., EGFR kinase) .

Q. Table 2: Standard Assay Conditions

Assay TypeCell Line/StrainIncubation TimeKey ReagentsReferences
MTTHeLa48–72 hDMEM, FBS
Broth MicrodilutionE. coli ATCC 2592218–24 hMueller-Hinton broth

What strategies can elucidate the structure-activity relationship (SAR) of derivatives?

Answer:

  • Isosteric Replacement : Substitute the 3-chloro-4-fluorophenyl group with CF3_3 or Br to assess electronic effects .
  • Scaffold Hopping : Replace pyrrolidine with piperidine or morpholine to study steric impacts .
  • Proteomics Profiling : Use affinity chromatography to identify protein targets (e.g., quinoline-binding kinases) .

Which HPLC parameters should be optimized for high-resolution separation from intermediates?

Answer:

  • Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm) .
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (5% → 95% over 20 min) .
  • Detection : UV at 254 nm (quinoline absorbance) .

How can co-elution issues in LC-MS analysis of degradation products be addressed?

Answer:

  • Tandem Columns : Use two orthogonal columns (C18 and HILIC) .
  • Ion Mobility Spectrometry (IMS) : Separates isobaric degradation products .
  • MS/MS Fragmentation : Monitor unique fragment ions (e.g., m/z 325 for quinoline core cleavage) .

What in vitro models are appropriate for initial toxicity screening?

Answer:

  • Hepatotoxicity : Primary hepatocyte cultures (LDH leakage assay) .
  • Genotoxicity : Ames test (TA98 strain) for mutagenicity .
  • Cardiotoxicity : hERG potassium channel inhibition assay .

How can metabolic stability assays predict in vivo toxicity?

Answer:

  • Liver Microsomes : Incubate with NADPH to measure half-life (t1/2_{1/2}) and CYP450 inhibition .
  • Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates .
  • Pharmacokinetic Modeling : Correlate microsomal stability with in vivo clearance rates .

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